molecular formula C6H14ClNO2 B3114929 trans-4-Methoxypiperidin-3-ol hydrochloride CAS No. 2055841-02-4

trans-4-Methoxypiperidin-3-ol hydrochloride

Cat. No.: B3114929
CAS No.: 2055841-02-4
M. Wt: 167.63
InChI Key: ZGZMZYDWYHFFOT-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Methoxypiperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxy group at the fourth position and a hydroxyl group at the third position in the trans configuration. This compound is commonly used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxypiperidin-3-ol hydrochloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-4-Methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: trans-4-Methoxypiperidin-3-ol hydrochloride is unique due to the presence of both methoxy and hydroxyl groups in the trans configuration, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it valuable in various scientific research applications.

Properties

IUPAC Name

(3S,4S)-4-methoxypiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZMZYDWYHFFOT-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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